methyl 4-(benzyloxy)-1H-indole-2-carboxylate

Overview

Description

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Intermediates in Pharmacology

Methyl 4-(benzyloxy)-1H-indole-2-carboxylate serves as a crucial synthetic intermediate for creating various pharmacologically active compounds. For instance, Jain et al. (2005) demonstrated that 4-benzyloxyindole-2-carboxylic acid hydrazide can react with aromatic and heterocyclic aldehydes to form 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides. These compounds are significant for synthesizing a new class of pharmacologically active substances (Jain et al., 2005).

Industrial Synthesis

The compound has applications in industrial synthesis processes. For example, Zuo (2014) discussed synthesizing 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. This process is notable for its low cost, mild conditions, minimal side reactions, and high yield, making it suitable for industrial preparation (Zuo, 2014).

Antioxidant and Anticholinesterase Properties

Bingul et al. (2019) synthesized a range of novel 4,6-dimethoxy-1H-indole-2-carbohydrazides from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. These compounds were characterized and evaluated for their antioxidant properties using assays like DPPH free radical scavenging and ABTS cationic radical decolorization. The study found that indole compounds with carbohydrazide functionality showed promising antioxidant targets. Additionally, they exhibited significant anticholinesterase properties, as evaluated by acetylcholinesterase and butyrylcholinesterase enzyme inhibition assays (Bingul et al., 2019).

Applications in Organic Synthesis

This compound is also used in various organic synthesis processes. For instance, Lim et al. (2007) prepared Methyl 2-Amino-3H-1-benzazepine-4-carboxylates and 2-(Cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes (Lim et al., 2007).

Infrared Probes and Fluorescent Studies

The compound has been studied as a potential infrared probe. Liu et al. (2020) investigated the carbonyl stretching mode of methyl indole-4-carboxylate using Fourier-transform infrared spectroscopy. Their findings suggest that methyl indole-4-carboxylate could serve as a site-specific infrared probe for studying electric and local environments (Liu et al., 2020).

Inhibitory Activity Against Cancer Cells

This compound derivatives have been synthesized and evaluated for their cancer inhibitory activity. Niemyjska et al. (2012) synthesized two new derivatives and tested them against melanoma, renal, and breast cancer cell lines. These compounds were found to inhibit the growth of these cancer cell lines, indicating their potential as antitumor agents (Niemyjska et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura (SM) cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This pathway involves the reaction of organoboron compounds with organic halides or triflates using a palladium catalyst .

Pharmacokinetics

Similar compounds are known to undergo various metabolic transformations, including oxidation and reduction .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that they may interfere with bacterial cell division .

Action Environment

The action, efficacy, and stability of methyl 4-(benzyloxy)-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reactions in which the compound participates are known to be influenced by reaction conditions, including temperature and the presence of a palladium catalyst .

Properties

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYUJMTTJRWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406461 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27748-09-0 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

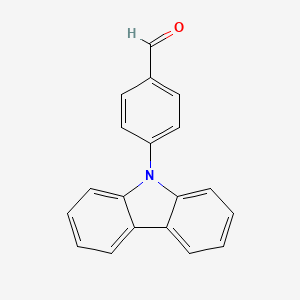

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![[3-(5-Chloro-2-nitrophenoxy)phenyl]methanamine](/img/structure/B1365997.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)

![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)